3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a naphthalene ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursorsThe naphthalene ring is then attached through a series of coupling reactions, and the final pyrrolidine-2,5-dione structure is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole and naphthalene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Scientific Research Applications
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Naphthalene derivatives: Compounds with similar naphthalene rings used in various applications.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione structures used in medicinal chemistry
Uniqueness
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to its combination of indole, naphthalene, and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H20ClN3O2/c25-17-8-9-20-19(12-17)16(14-27-20)10-11-26-21-13-23(29)28(24(21)30)22-7-3-5-15-4-1-2-6-18(15)22/h1-9,12,14,21,26-27H,10-11,13H2 |
InChI Key |
RYLDHEMBDUBCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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